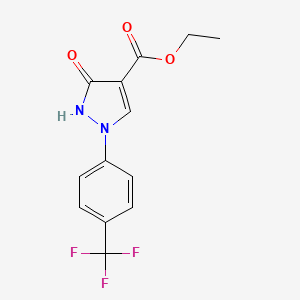

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a hydroxyl group at position 3 of the pyrazole ring and a 4-(trifluoromethyl)phenyl substituent at position 1. The compound’s structural features make it a candidate for pharmaceutical applications, particularly as a farnesyltransferase antagonist, as suggested by studies on related pyrazole-carboxylate derivatives .

Properties

IUPAC Name |

ethyl 5-oxo-2-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)10-7-18(17-11(10)19)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGRSRLRHHLTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the hydroxyl group to a ketone or carboxylic acid derivative, depending on reaction conditions .

-

Acidic K₂Cr₂O₇ selectively oxidizes the hydroxyl group, enabling subsequent esterification or amidation reactions .

Key Example :

Oxidation of 3-hydroxypyrazole derivatives with KMnO₄ yields pyrazole-4-carboxylic acids, which can be esterified to ethyl esters .

Condensation and Cyclocondensation

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

Reaction with enaminones : In the presence of tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent), it forms enaminone intermediates that cyclize to pyrazolone derivatives .

-

Aldol Condensation : Reacts with acetylated furans or ketones in basic media (e.g., NaOH/EtOH) to yield α,β-unsaturated ketones .

Table 1: Cyclocondensation Products

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | NaOH/EtOH, RT | 3-(3,5-Dimethyl-1-phenylpyrazol-4-yl)propenone | 92% | |

| Methyl acetoacetate | Cu(OTf)₂ catalysis | 1,4-Dihydropyridine dicarboxylate | 58% |

Ester Functionalization

The ethyl carboxylate group undergoes hydrolysis, transesterification, or amidation:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

-

Microwave-Assisted Amidation : Reacts with amines under microwave irradiation to form carboxamides.

Mechanistic Insight :

Ester hydrolysis proceeds via nucleophilic acyl substitution, with the trifluoromethyl group enhancing electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution

The trifluoromethylphenyl ring participates in Friedel-Crafts hydroxyalkylation:

-

Hydroxyalkylation : Reacts with aldehydes in the presence of Lewis acids (e.g., ZnCl₂) to introduce alkyl groups at the para position .

Example :

Reaction with formaldehyde yields 4-(hydroxymethyl) derivatives, which are intermediates for further functionalization .

Heterocycle Formation

The pyrazole core serves as a scaffold for synthesizing polycyclic systems:

-

Thiosemicarbazide Condensation : Forms pyrazolo[3,4-d]thiazoles under refluxing ethanol .

-

Cu-Mediated Trifluoromethylation : Reacts with CF₃SiMe₃ to introduce trifluoromethyl groups at position 4 .

Table 2: Heterocyclic Derivatives

| Reaction Partner | Product | Application | Source |

|---|---|---|---|

| Thiosemicarbazide | Pyrazolo[3,4-d]thiazole | Antimicrobial agents | |

| Trifluoromethyltrimethylsilane | 4-(Trifluoromethyl)pyrazole | Agrochemical intermediates |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacements:

-

Mitsunobu Reaction : Converts the hydroxyl to ethers using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

-

Sulfonation : Reacts with SO₃·Py complex to form sulfonate esters.

Coordination Chemistry

The compound acts as a ligand for metal complexes:

-

Zinc Acetate Coordination : Forms stable complexes via the pyrazole nitrogen and ester oxygen, as confirmed by X-ray crystallography .

Structural Insight :

Crystal structures reveal a planar pyrazole ring with the trifluoromethyl group and ester moiety in orthogonal planes .

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of Et-3OH-4-(CF3)-Ph-Pz-4-COOEt lies in its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) , an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Research indicates that this compound exhibits moderate inhibitory activity against PfDHODH, disrupting the pyrimidine biosynthesis pathway essential for the parasite's growth .

Case Study: Inhibition Studies

A study conducted by researchers at the National Institutes of Health evaluated various regioisomers of hydroxy-substituted pyrazole carboxylates, including Et-3OH-4-(CF3)-Ph-Pz-4-COOEt. The results showed that while it was not the most potent inhibitor identified, it demonstrated approximately 30% inhibition, suggesting its viability as a lead compound for further development into antimalarial drugs .

Medicinal Chemistry

The unique structure of Et-3OH-4-(CF3)-Ph-Pz-4-COOEt allows it to interact with various biological targets, which is critical in drug design. Its ability to bind with specific enzymes and receptors has been studied extensively to understand its pharmacodynamics and efficacy in medicinal applications.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Agrochemicals: It may inhibit the growth of certain pests or pathogens by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carboxylate derivatives differ primarily in substituents at positions 1 and 3 of the pyrazole ring. Key analogs include:

*TFM: Trifluoromethyl (full name used to avoid abbreviation).

- Hydroxy vs. Trifluoromethyl at Position 3: The hydroxyl group in the target compound contrasts with electron-withdrawing groups like CF₃ in analogs. For example, the hydroxyl group may reduce logP (increasing hydrophilicity) compared to CF₃-containing analogs .

- Substituent Effects on Melting Points : Bulky or polar groups (e.g., 4-TFM phenyl) correlate with higher melting points (e.g., 177.2°C vs. 58–60°C for methyl-substituted analogs ).

Spectral and Analytical Data

- NMR : The hydroxyl proton in the target compound is expected to appear as a broad singlet (~δ5–6), absent in CF₃-substituted analogs. Aromatic protons in the 4-TFM phenyl group resonate at δ7.4–7.9 (similar to compound 7 in ).

- Mass Spectrometry : CF₃-containing analogs exhibit characteristic [M+H]+ peaks (e.g., m/z 285 for phenyl-substituted derivative ), while hydroxylated variants may show fragmentation patterns indicative of OH loss.

Biological Activity

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This compound, characterized by its trifluoromethyl group, has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C13H11F3N2O3

- Molecular Weight : 300.23 g/mol

- CAS Number : 675148-19-3

- Density : Approximately 1.393 g/cm³

- pKa : Predicted to be around 6.53 .

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, exhibit notable cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), NCI-H460 (lung cancer), Hep-2 (laryngeal cancer).

- Inhibitory Concentration (IC50) :

These values indicate that the compound has a strong inhibitory effect on cell proliferation, particularly in breast and lung cancer models.

Anti-inflammatory Effects

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- COX Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and biological activity |

| Hydroxy group at position 3 | Contributes to hydrogen bonding interactions |

| Carboxylate moiety | Involved in receptor binding and solubility |

This table summarizes how specific structural elements influence the compound's efficacy against cancer and inflammation.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF7 and A549 Cell Lines :

- COX Inhibition Study :

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. For example, analogs like Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives in ethanol/water mixtures under reflux, followed by purification via filtration and recrystallization. Key reagents include triethyl orthoformate or DMF-DMA (N,N-dimethylformamide dimethyl acetal) to facilitate cyclization. The product is typically isolated as a white solid with a melting point range of 71.5–177.2°C .

Q. How is the purity and structural integrity of the compound validated experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural confirmation. For example, in related pyrazole-4-carboxylates, characteristic ¹H NMR peaks include:

- A singlet at δ 2.5–2.7 ppm for the pyrazole C-H proton.

- A quartet at δ 4.2–4.4 ppm (COOCH₂CH₃) and a triplet at δ 1.3–1.4 ppm (COOCH₂CH₃).

- Aromatic protons from the 4-(trifluoromethyl)phenyl group appear as doublets at δ 7.6–8.2 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular weight and composition .

Q. What safety protocols are critical during synthesis and handling?

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Conduct reactions involving volatile reagents (e.g., DMF-DMA) in a fume hood.

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL and SHELXS is used to resolve complex stereochemistry. For example, the Cambridge Structural Database (CSD) provides reference data for pyrazole derivatives, enabling comparison of bond lengths, angles, and torsion angles. Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence crystallinity .

Q. What computational methods support electronic structure analysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, electrostatic potential surfaces, and spectroscopic properties. For pyrazole-4-carboxylates, theoretical IR and NMR spectra can be compared to experimental data to validate tautomeric forms or hydrogen-bonding networks .

Q. How are reaction conditions optimized for regioselective pyrazole formation?

Systematic variation of solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., acetic acid) can influence cyclization regioselectivity. For example, DMF-DMA promotes 1,3-dipolar cycloaddition to favor the 1,4-disubstituted pyrazole isomer. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers address discrepancies in spectroscopic data?

- Unexpected NMR peaks : Check for impurities using column chromatography or recrystallization. Compare observed shifts with literature values for analogous compounds (e.g., trifluoromethylphenyl-substituted pyrazoles).

- Inconsistent melting points : Assess polymorphic forms via differential scanning calorimetry (DSC) or powder XRD .

Q. What strategies enhance compound stability during storage?

- Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C.

- Avoid exposure to moisture, as ester groups may hydrolyze. Stability under ambient conditions (e.g., 25°C for 30 days) can be tested via HPLC .

Application-Driven Questions

Q. How is the compound utilized in medicinal chemistry research?

Pyrazole-4-carboxylates are key intermediates in designing enzyme inhibitors (e.g., Keap1 antagonists). For example, trifluoromethylphenyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Biological activity is assessed via in vitro assays (e.g., IC₅₀ determination) .

Q. What role does the compound play in materials science?

The trifluoromethyl group improves thermal stability and optoelectronic properties in polymer matrices. Applications include organic semiconductors or fluorescent probes, where photophysical properties (e.g., emission λmax) are characterized via UV-vis and fluorescence spectroscopy .

Methodological Tables

Table 1: Key NMR Data for Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate Analogs

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrazole C-H | 8.4 | Singlet |

| COOCH₂CH₃ | 4.3 | Quartet |

| COOCH₂CH₃ | 1.3 | Triplet |

| Aromatic (CF₃-C₆H₄) | 7.8–8.1 | Doublet |

Table 2: Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Unit cell dimensions | a=8.2 Å, b=10.1 Å, c=12.5 Å |

| R-factor | 0.045 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.